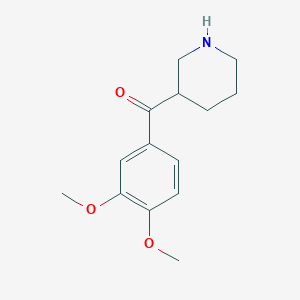![molecular formula C21H23NO3 B5124653 8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
8-[4-(4-ethoxyphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(4-ethoxyphenoxy)butoxy]quinoline, also known as E-3174, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
8-[4-(4-ethoxyphenoxy)butoxy]quinoline has been extensively studied for its potential applications in scientific research. As a selective inhibitor of ACE, this compound has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. Additionally, this compound has been investigated for its potential to inhibit tumor growth and metastasis in cancer research.
Wirkmechanismus
The mechanism of action of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves its ability to selectively inhibit ACE, which is an enzyme that converts angiotensin I to angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reduce blood pressure and improve cardiac function, this compound has been reported to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to inhibit tumor growth and metastasis in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[4-(4-ethoxyphenoxy)butoxy]quinoline in lab experiments is its selectivity for ACE inhibition. This allows researchers to specifically target the renin-angiotensin system and study its effects on the cardiovascular system. However, one limitation of using this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to ACE.
Zukünftige Richtungen
There are several future directions for research on 8-[4-(4-ethoxyphenoxy)butoxy]quinoline. One area of interest is the potential for this compound to be used as a therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
Synthesemethoden
The synthesis of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(4-ethoxyphenoxy)butyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications and has been successfully used to produce this compound in large quantities for research purposes.
Eigenschaften
IUPAC Name |
8-[4-(4-ethoxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-23-18-10-12-19(13-11-18)24-15-3-4-16-25-20-9-5-7-17-8-6-14-22-21(17)20/h5-14H,2-4,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCVCBFQIOHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)


![N,N-diethyl-N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5124618.png)
![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)

